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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for

isomers of dodecane (C12H26). Given the vast number of isomers (355), this guide focuses on

the well-characterized n-dodecane and illustrates a powerful estimation method for its

branched isomers. This document is intended to be a valuable resource for researchers,

scientists, and professionals in drug development and other fields where the thermodynamic

properties of hydrocarbons are critical.

Thermodynamic Properties of n-Dodecane
n-Dodecane, as the straight-chain isomer, is the most extensively studied of the C12H26

isomers. Its thermodynamic properties are well-documented and serve as a baseline for

comparison with its branched counterparts.
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Property Value Units

Standard Enthalpy of

Formation (Gas, 298.15 K)
-290.9 ± 1.4 kJ/mol

Standard Molar Entropy (Gas,

298.15 K)
622.50 J/mol·K

Molar Heat Capacity at

Constant Pressure (Liquid,

298.15 K)

376.00 J/mol·K

Enthalpy of Vaporization

(298.15 K)
61.3 ± 0.2 kJ/mol

Enthalpy of Fusion 36.836 kJ/mol

Estimation of Thermodynamic Properties for
Branched Isomers: The Benson Group Additivity
Method
Due to the sheer number of dodecane isomers, experimental determination of the

thermodynamic properties for each is impractical. The Benson Group Additivity Method is a

widely used and reliable technique for estimating these properties for organic molecules. This

method is based on the principle that the thermodynamic properties of a molecule can be

approximated by summing the contributions of its constituent groups.

The general equation for the Benson Group Additivity method is:

Property = Σ (Group Contribution) + Corrections

Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and

1,5-pentane interference.

Below is a table of some common group additivity values (GAVs) for alkanes, which are

essential for estimating the properties of dodecane isomers.
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Group Description
ΔH°f (298.15 K)
(kJ/mol)

S° (298.15 K)
(J/mol·K)

Cp° (300 K)
(J/mol·K)

C-(C)(H)3 Primary carbon -42.18 127.32 25.52

C-(C)2(H)2
Secondary

carbon
-20.71 39.46 22.84

C-(C)3(H) Tertiary carbon -7.95 -51.30 19.33

C-(C)4
Quaternary

carbon
2.09 -146.86 14.77

Note: These are representative values. More extensive tables with additional groups and

correction terms are available in the literature.

Calculated Thermodynamic Data for Selected Dodecane
Isomers
To illustrate the application of the Benson method and to provide a comparative dataset, the

following table presents calculated thermodynamic data for a few representative branched

isomers of dodecane. These values are estimates and should be used with an understanding

of the inherent approximations of the group additivity method.

Isomer Structure
Calculated ΔH°f (Gas,
298.15 K) (kJ/mol)

n-Dodecane CH3(CH2)10CH3 -290.9 (Experimental)

2-Methylundecane CH3CH(CH3)(CH2)8CH3 -298.1

2,2-Dimethyl-decane (CH3)3C(CH2)7CH3 -307.4

2,2,4,6,6-Pentamethylheptane
(CH3)3CCH2CH(CH3)CH2C(C

H3)3
-335.2

Disclaimer: The calculated values are for illustrative purposes and are derived from the

application of the Benson Group Additivity method with standard GAVs. Actual experimental

values may vary.
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Experimental Protocols
Accurate determination of thermodynamic data relies on precise experimental techniques. This

section outlines the methodologies for key experiments.

Determination of Enthalpy of Formation: Bomb
Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by

measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of the liquid dodecane isomer (typically 0.5

- 1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is

positioned to be in contact with the sample.

Bomb Assembly and Pressurization: The crucible and ignition wire are placed inside the

"bomb," a robust, sealed container. The bomb is then sealed and pressurized with pure

oxygen to approximately 30 atm. This ensures complete combustion.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the

water, and a high-precision thermometer records the temperature.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the ignition wire. The heat released by the combustion is absorbed by the bomb and the

surrounding water, causing a temperature rise. The temperature is recorded at regular

intervals until it reaches a maximum and then begins to cool.

Calculations: The heat capacity of the calorimeter is predetermined by combusting a

standard substance with a known heat of combustion (e.g., benzoic acid). The heat of

combustion of the sample is then calculated from the observed temperature rise and the

heat capacity of the calorimeter. Corrections are made for the heat of ignition and the

formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of

formation is then calculated from the enthalpy of combustion using Hess's Law.
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Determination of Heat Capacity: Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of

liquids and solids.

Methodology:

Sample Preparation: A small, accurately weighed sample of the dodecane isomer (typically

5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, which typically involves a

heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

Data Acquisition: The DSC measures the difference in heat flow required to maintain the

sample and reference pans at the same temperature as they are heated. This differential

heat flow is recorded as a function of temperature.

Calibration and Calculation: The instrument is calibrated using a standard material with a

known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from

the differential heat flow signal, the heating rate, and the sample mass, in comparison to the

calibration standard.

Determination of Standard Molar Entropy
The standard molar entropy of a substance in the gas phase is typically determined by a

combination of calorimetric measurements and statistical mechanics calculations based on

spectroscopic data.

Methodology:

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid and liquid

phases of the dodecane isomer is measured from a very low temperature (approaching 0 K)

up to a temperature above its boiling point using adiabatic calorimetry.
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Enthalpies of Phase Transitions: The enthalpies of fusion and vaporization are measured at

their respective transition temperatures.

Calculation of Entropy from Calorimetric Data: The entropy of the substance at a given

temperature is calculated by integrating the heat capacity divided by temperature (Cp/T)

from 0 K to that temperature, and adding the entropies of any phase transitions that occur

within that range.

Spectroscopic Data and Statistical Mechanics: For the ideal gas state, the entropy can be

calculated using statistical mechanics. This requires knowledge of the molecule's vibrational

frequencies (from infrared and Raman spectroscopy), rotational constants (from microwave

spectroscopy), and molecular weight.

Third Law of Thermodynamics: The Third Law of Thermodynamics states that the entropy of

a perfect crystal at absolute zero (0 K) is zero. This provides the starting point for the

calorimetric entropy calculations. Any residual entropy at 0 K due to crystal imperfections can

lead to discrepancies between calorimetric and spectroscopic entropy values.

Visualizations
Benson Group Additivity Method Workflow
The following diagram illustrates the logical workflow of applying the Benson Group Additivity

Method to estimate the thermodynamic properties of a dodecane isomer.
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Benson Group Additivity Method Workflow

Start: Select Dodecane Isomer

Identify Constituent Groups
(e.g., C-(C)(H)3, C-(C)2(H)2, etc.)

Look up Group Additivity Values (GAVs)
for ΔH°f, S°, Cp°

Sum GAVs for all Groups

Identify Necessary Corrections
(e.g., gauche interactions)

Look up Correction Values

Apply Corrections to the Summed GAVs

End: Estimated Thermodynamic Property
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Bomb Calorimetry Experimental Workflow

Start: Sample Preparation

Weigh Dodecane Isomer Sample

Assemble Bomb with Sample and Ignition Wire

Pressurize Bomb with O2

Place Bomb in Calorimeter with Water

Allow System to Equilibrate

Ignite Sample

Record Temperature Change

Calculate Heat of Combustion (q)

Calculate Enthalpy of Combustion (ΔHc)

Calculate Enthalpy of Formation (ΔHf) using Hess's Law

End: Enthalpy of Formation
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To cite this document: BenchChem. [Thermodynamic Data for Dodecane Isomers: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14546759#thermodynamic-data-for-c12h26-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b14546759#thermodynamic-data-for-c12h26-isomers
https://www.benchchem.com/product/b14546759#thermodynamic-data-for-c12h26-isomers
https://www.benchchem.com/product/b14546759#thermodynamic-data-for-c12h26-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14546759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14546759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

